molecular formula C8H6BrF3O B13634227 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene

Cat. No.: B13634227
M. Wt: 255.03 g/mol
InChI Key: QJNMBHXOQHLBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where a bromine atom and a trifluoroethoxy group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-bromophenol with 1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The trifluoroethoxy group can be oxidized or reduced under specific conditions, altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens are used under acidic conditions to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.

    Oxidation and Reduction: Products include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1,2-trifluoroethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In electrophilic aromatic substitution, the benzene ring’s electron-rich nature facilitates the attack by electrophiles. The trifluoroethoxy group can influence the compound’s reactivity by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.

    1-Bromo-4-fluorobenzene: Contains a fluorine atom instead of a trifluoroethoxy group.

    4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoroethoxy group.

Uniqueness

1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of molecules with specific reactivity and properties.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

1-bromo-4-(1,1,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-8(11,12)5-10/h1-4H,5H2

InChI Key

QJNMBHXOQHLBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(CF)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.